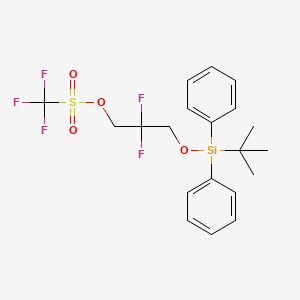

3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate is a specialized organosilicon compound known for its unique chemical properties and applications in various scientific fields. This compound features a trifluoromethanesulfonate group, which is a strong electron-withdrawing group, and a tert-butyldiphenylsilyl ether, which is a protective group for alcohols.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate typically involves the following steps:

Protection of Alcohol: The starting alcohol is protected using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole.

Introduction of Fluorine: The protected alcohol undergoes fluorination to introduce the difluoromethyl group. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST).

Trifluoromethanesulfonation: The difluorinated compound is then treated with trifluoromethanesulfonic acid (TfOH) to introduce the trifluoromethanesulfonate group.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and equipment to handle reactive fluorinating agents and strong acids.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like lithium alkyls (RLi) or Grignard reagents (RMgX) attack the trifluoromethanesulfonate group.

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4, CrO3

Reduction: LiAlH4, NaBH4, H2/Ni

Substitution: RLi, RMgX, NaOCH3

Major Products Formed:

Oxidation: Carboxylic acids or ketones

Reduction: Alcohols or alkanes

Substitution: Various organosilicon compounds

Applications De Recherche Scientifique

This compound finds applications in various scientific fields:

Chemistry: Used as a reagent in organic synthesis, particularly in the protection of alcohols and introduction of fluorine atoms.

Biology: Employed in the study of enzyme mechanisms and the synthesis of biologically active molecules.

Medicine: Potential use in the development of pharmaceuticals, especially those requiring fluorinated groups for enhanced biological activity.

Industry: Utilized in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mécanisme D'action

The mechanism by which 3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate exerts its effects involves its role as a protecting group and a fluorinating agent. The trifluoromethanesulfonate group acts as a strong leaving group, facilitating nucleophilic substitution reactions, while the tert-butyldiphenylsilyl group protects the alcohol from unwanted reactions.

Molecular Targets and Pathways:

Protecting Group: The tert-butyldiphenylsilyl group protects hydroxyl groups in organic synthesis.

Fluorinating Agent: The difluoromethyl group introduces fluorine atoms into organic molecules, which can alter their physical and chemical properties.

Comparaison Avec Des Composés Similaires

Tert-Butyldimethylsilyl (TBDMS) Ethers: Similar to TBDPS ethers but with a dimethyl group instead of diphenyl.

Trifluoromethanesulfonic Acid (TfOH): A strong acid used in various chemical reactions, similar to the trifluoromethanesulfonate group in the compound.

Uniqueness: 3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate is unique due to its combination of a strong electron-withdrawing group and a protective group, making it versatile in both synthetic and biological applications.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique properties and applications make it a valuable compound in various fields.

Activité Biologique

3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate (CAS No. 160052-43-7) is a synthetic compound notable for its unique structure and potential biological applications. Characterized by a trifluoromethanesulfonate group, this compound displays significant reactivity, particularly in nucleophilic substitution reactions. Its molecular formula is C20H23F5O4SSi, with a molecular weight of approximately 482.5 g/mol .

Structure and Properties

The compound features a tert-butyldiphenylsilyl group that enhances its stability and solubility in organic solvents. This structural configuration makes it valuable in various synthetic applications, especially in medicinal chemistry.

Structural Formula

Biological Activity

Recent studies have indicated that derivatives of this compound exhibit promising biological activity, particularly as selective estrogen receptor modulators (SERMs). These derivatives may influence various biological pathways, including hormone-related conditions.

The trifluoromethanesulfonate group in the compound is electrophilic, allowing it to engage in nucleophilic substitution reactions with various nucleophiles such as amines and alcohols. This reactivity facilitates the synthesis of biologically active derivatives that can modulate estrogen receptors .

Research Findings

- Nucleophilic Substitution Reactions : The compound has been shown to effectively interact with amino acids and other biomolecules, enhancing their pharmacological properties. These interactions are crucial for drug design and development .

- Selective Estrogen Receptor Modulation : Some derivatives have been reported to possess SERM properties, suggesting potential therapeutic applications in treating hormone-dependent diseases .

- Synthesis of Complex Molecules : The compound serves as an important building block in synthesizing more complex molecules with potential biological activities .

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Estrogen Receptor Modulation : A recent investigation demonstrated that specific derivatives of this compound could selectively activate or inhibit estrogen receptors, indicating their potential use in hormone replacement therapies .

- Pharmacokinetic Studies : Research has also focused on the pharmacokinetics of these derivatives, assessing their absorption, distribution, metabolism, and excretion (ADME) profiles to evaluate their suitability for clinical applications .

Comparative Analysis

The following table summarizes the structural variations and their potential biological activities compared to similar compounds:

| Compound Name | Structural Highlights | Unique Features | Potential Activity |

|---|---|---|---|

| 3-((tert-butyldimethylsilyl)oxy)-2-fluoro-2-methylpropyl trifluoromethanesulfonate | Dimethyl instead of diphenyl silyl group | More reactive due to less steric hindrance | Increased nucleophilic reactivity |

| 3-((tert-butylphenylsilyl)oxy)-2,2-difluoroethyl trifluoromethanesulfonate | Ethyl group instead of propyl | Different biological activities due to structural changes | Varies based on substitution |

| 3-(Phenoxymethyl)-2,2-difluoropropyl trifluoromethanesulfonate | Lacks silyl group entirely | More polar; different solubility characteristics | Potentially distinct pharmacological properties |

Propriétés

IUPAC Name |

[3-[tert-butyl(diphenyl)silyl]oxy-2,2-difluoropropyl] trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F5O4SSi/c1-18(2,3)31(16-10-6-4-7-11-16,17-12-8-5-9-13-17)29-15-19(21,22)14-28-30(26,27)20(23,24)25/h4-13H,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRORRPGWPOACKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(COS(=O)(=O)C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F5O4SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.